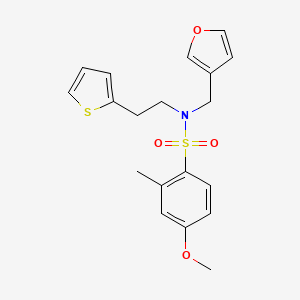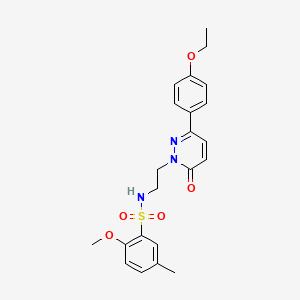![molecular formula C17H16ClN5O2S B2643574 N-(3-chlorophenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide CAS No. 878697-51-9](/img/structure/B2643574.png)
N-(3-chlorophenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the tetrazole family of compounds, which are known for their diverse pharmacological properties. In
Mecanismo De Acción
The exact mechanism of action of N-(3-chlorophenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide is not fully understood. However, it has been suggested that it may act through the inhibition of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. Additionally, it may act through the modulation of the gamma-aminobutyric acid (GABA) system, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant effects in various animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-chlorophenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide in lab experiments is its diverse pharmacological properties, which make it a useful tool for studying various physiological processes. Additionally, it has a favorable safety profile, which makes it a suitable compound for in vivo studies. However, one limitation of using this compound is its relatively complex synthesis method, which may make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for research on N-(3-chlorophenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide. One potential direction is to further investigate its potential therapeutic applications in Alzheimer's disease and other neurodegenerative disorders. Additionally, it may be useful to study its effects on other physiological processes, such as immune function and cardiovascular function. Further studies may also be needed to fully understand its mechanism of action and to optimize its pharmacological properties for therapeutic use.
Métodos De Síntesis
The synthesis of N-(3-chlorophenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide involves the reaction of 3-chlorobenzoyl chloride with ethyl 2-aminothiophene-3-carboxylate to form 3-chlorobenzoyl ethylthiophene-2-carboxylate. This intermediate is then reacted with sodium azide to form the corresponding tetrazole derivative. Finally, the tetrazole derivative is reacted with 2-ethoxyaniline to form N-(3-chlorophenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2S/c1-2-25-15-9-4-3-8-14(15)23-17(20-21-22-23)26-11-16(24)19-13-7-5-6-12(18)10-13/h3-10H,2,11H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNVSOQIGKMFCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2643493.png)

![(E)-N-[(2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2643496.png)
![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2643497.png)

![1-methyl-9-(4-phenoxyphenyl)-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide](/img/structure/B2643501.png)
![3,7,8,9-tetrahydro-2H-benzo[g][1,4]benzodioxin-6-one](/img/structure/B2643503.png)





![4-(benzylthio)-2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2643513.png)